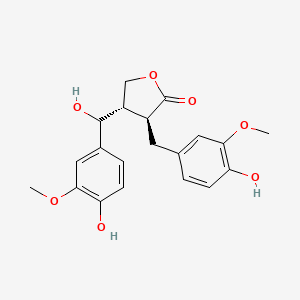

(-)-Hydroxymatairesinol

Beschreibung

Contextualization within Lignan (B3055560) Research

Lignans (B1203133) are a large and diverse group of natural products characterized by a 2,3-dibenzylbutane skeleton. regulations.gov They are found in various parts of plants, including roots, stems, seeds, and fruits. regulations.gov In the context of lignan research, (-)-Hydroxymatairesinol is particularly significant due to its classification as a dibenzylbutyrolactone lignan and its role as a precursor to mammalian lignans. When ingested, plant lignans like this compound are metabolized by gut microflora into enterolignans, such as enterolactone (B190478) and enterodiol (B191174). regulations.govacs.orgcaringsunshine.com These metabolites are absorbed and circulate in the body, where they are believed to exert various biological effects.

This compound's chemical structure is closely related to matairesinol (B191791), another well-known plant lignan. regulations.gov However, the presence of a hydroxyl group at the 7-position distinguishes it and contributes to its specific chemical and biological properties. researchgate.net Research has shown that this compound is an efficient precursor to enterolactone in both animals and humans. nih.govcambridge.orgresearchgate.net This metabolic conversion is a key area of study, as enterolactone is associated with a range of potential health benefits, including antioxidative and hormone-modulating effects. caringsunshine.com

The abundance of this compound in Norway spruce knots, where it can constitute over 10% of the dry weight, makes it a readily available starting material for research and potential applications. acs.org This high concentration is approximately 100 times greater than that found in other lignan-rich materials. regulations.gov

Significance in Natural Product Chemistry

The unique structural features of this compound make it a valuable compound in natural product chemistry. It possesses three chiral centers, and its naturally occurring form consists of two diastereomers: the major isomer, (7S,8R,8'R)-(-)-7-hydroxymatairesinol, and the minor isomer, (7R,8R,8'R)-(-)-7-allo-hydroxymatairesinol. researchgate.netacs.org This stereochemical complexity makes it an excellent chiral starting material for the semisynthesis of other important lignans and related compounds. researchgate.netdoria.fi

Researchers have developed methods to utilize this compound as a precursor for the synthesis of various other lignans, including:

(-)-Matairesinol researchgate.net

(-)-Enterolactone acs.org

(-)-Enterodiol acs.org

(+)-Lariciresinol researchgate.net

(+)-Cyclolariciresinol researchgate.net

7-Hydroxysecoisolariciresinol researchgate.net

R-(-)-Imperanene acs.orgnih.gov

The ability to synthesize these compounds from a readily available natural source is of great importance for further pharmacological studies. For instance, a convenient and high-yielding method has been developed to synthesize R-(-)-imperanene from this compound. acs.orgnih.gov This process involves the degradation of this compound under strongly basic aqueous conditions. acs.org The total synthesis of (-)-7(R)-hydroxymatairesinol has also been achieved through a nine-step process. sioc-journal.cn

Furthermore, the degradation of this compound can lead to the formation of 9-norlignans, a less common subclass of lignans. mdpi.com This highlights the versatility of this compound as a scaffold for generating diverse chemical structures for biological evaluation. mdpi.com

Overview of Current Research Trajectories on this compound

Current research on this compound is multifaceted, exploring its biological activities and potential therapeutic applications. Key areas of investigation include its antioxidant, anti-inflammatory, and neuroprotective effects.

Antioxidant and Anti-inflammatory Properties: Studies have demonstrated that this compound possesses significant antioxidant properties. nih.govresearchgate.netmdpi.com It has been shown to be a more effective antioxidant than Trolox (a water-soluble vitamin E derivative) in some in vitro assays. researchgate.net Its antioxidant and radical scavenging capabilities are comparable to those of ascorbic acid. mdpi.com The anti-inflammatory effects of this compound have also been noted, with research indicating its ability to inhibit inflammatory pathways. mdpi.comrsc.org

Neuroprotective Effects: Recent research has explored the potential of this compound in the context of neurodegenerative diseases. Studies on a rodent model of Parkinson's disease suggest that chronic treatment with this compound can slow the degeneration of dopaminergic terminals in the striatum, leading to improved motor performance. nih.govresearchgate.net These findings point to the intriguing neuroprotective properties of this lignan. nih.gov

Metabolic Effects: Investigations into the metabolic effects of this compound have shown that it can improve body weight, as well as fat and sugar metabolism in mice on a high-fat diet. cambridge.org Its metabolites, enterolactone and enterodiol, have been found to inhibit adipogenesis and lipid uptake in vitro. cambridge.org

Extraction and Application: In addition to its biological activities, research is also focused on developing efficient and environmentally friendly methods for extracting this compound from its natural source, Norway spruce knots. rsc.orgrsc.org The use of aqueous solutions of ionic liquids is being explored as a "green" alternative to traditional organic solvents. rsc.orgrsc.org

The following table summarizes some of the key research findings on the biological activities of this compound:

| Research Area | Key Findings | References |

| Antitumor | Decreased the number of growing tumors and increased the proportion of regressing and stabilized tumors in a rat mammary tumor model. | nih.govtandfonline.com |

| Antioxidant | Demonstrated effective antioxidant activity in vitro. More effective than Trolox in some assays. | nih.govresearchgate.net |

| Metabolism | Metabolized to enterolactone as the major metabolite in rats. | nih.govresearchgate.net |

| Hormonal Activity | Did not exert estrogenic or antiestrogenic activity in a uterine growth test in immature rats at a certain dose. | nih.govtandfonline.com |

| Neuroprotection | Slowed the progression of degeneration of striatal dopaminergic terminals in a rat model of Parkinson's disease. | nih.gov |

| Metabolic Health | Improved body weight, fat, and sugar metabolism in mice on a high-fat diet. | cambridge.org |

| Anti-inflammatory | Showed significant anti-inflammatory effects. | mdpi.comrsc.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4S)-4-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHWOLNMBQSCLJ-PFCANICASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2[C@@H](COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20268-71-7 | |

| Record name | Isoliovil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Isolation of Hydroxymatairesinol

Natural Abundance and Distribution in Plant Species

(-)-Hydroxymatairesinol is found in a variety of plant species, ranging from coniferous trees to common cereals and other food sources. Its concentration can vary significantly depending on the plant part, species, and environmental conditions.

Coniferous trees, particularly those of the Picea (spruce), Abies (fir), and Pseudotsuga (Douglas fir) genera, are exceptionally rich sources of lignans (B1203133), including this compound. regulations.govresearchgate.net The heartwood and knots of these trees are known to contain high concentrations of this compound. regulations.govresearchgate.net

Picea abies (Norway spruce): Norway spruce is one of the most significant natural sources of this compound. wikipedia.orgnih.gov The knots, which are the part of a branch enclosed by the natural growth of the tree's trunk, are particularly rich in this lignan (B3055560), with concentrations that can exceed 10% of the dry weight. regulations.govmdpi.com The compound primarily exists in its free, unconjugated form within the heartwood, which simplifies extraction processes. regulations.gov Research has identified (-)-7S-hydroxymatairesinol as the major isomer in Norway spruce, typically accompanied by its minor stereoisomer, (7R, 8R, 8′R)-(–)-hydroxymatairesinol (also known as allo-HMR). mdpi.com The ratio of these isomers is approximately 3:1. mdpi.com

Abies alba (Silver fir) and Pseudotsuga menziesii (Douglas fir): While Picea abies is the most studied source, other conifers also contain significant amounts of lignans. Research on various coniferous species indicates a wide distribution of lignans, with the specific composition and concentration varying between species. The presence of a diverse array of lignans in the heartwood of these trees suggests they are valuable sources for these compounds.

Table 1: Abundance of this compound in Selected Coniferous Tree Species

| Species | Plant Part | Concentration (% of dry weight) | Reference |

| Picea abies | Knots | >10% | regulations.govmdpi.com |

| Picea abies | Heartwood | 5-10% | regulations.gov |

This table is interactive. Click on the headers to sort the data.

Recent analytical advancements have revealed that this compound is also a dominant lignan in several widely consumed cereal grains. nih.govcambridge.orgnutraingredients.com Its presence in these staple foods makes it a significant dietary lignan. nutraingredients.com

Cereals (Wheat, Oats, Rye): Among cereals, rye is known to have the highest concentration of lignans. unibs.it this compound, along with syringaresinol, is a dominant lignan in wheat. unibs.it It is also found in significant concentrations in rye, triticale, oat, barley, millet, and corn bran. nih.govcambridge.org The lignans in cereals are often concentrated in the outer layers of the kernel, such as the bran. unibs.it

Other Plant Sources (Sesame, Amaranth): Sesame seeds are a well-known source of lignans, and studies have shown they contain precursors that are converted to mammalian lignans. nih.govresearchgate.net While sesamin (B1680957) and sesamolin (B1680958) are the major lignans in sesame, this compound has also been identified. nih.gov Amaranth whole grain is another food source where this compound has been detected. nih.govcambridge.org

Table 2: Presence of this compound in Cereal and Other Plant Food Sources

| Plant Source | Common Name | Presence of this compound | Reference |

| Triticum aestivum | Wheat | Dominant lignan | unibs.it |

| Avena sativa | Oats | Present | nih.govcambridge.org |

| Secale cereale | Rye | High concentration | unibs.it |

| Sesamum indicum | Sesame | Present | nih.gov |

| Amaranthus | Amaranth | Present | nih.govcambridge.org |

This table is interactive. Users can filter the data by plant source.

Methodologies for Extraction from Biomass

The extraction of this compound from plant biomass is a critical step in its isolation and purification. Various techniques, from conventional solvent-based methods to more advanced and sustainable approaches, have been developed.

Traditional methods for extracting lignans often involve the use of organic solvents. These techniques are well-established and widely used.

Soxhlet Extraction: This is a classic and exhaustive extraction method. acs.orgjproeng.commdpi.com For the extraction of this compound from sources like Norway spruce, a two-step Soxhlet extraction is often employed. regulations.gov The first step utilizes a non-polar solvent, such as hexane (B92381), to remove lipophilic compounds. regulations.govgoogle.com This is followed by extraction with a more polar solvent, typically a mixture of acetone (B3395972) and water (e.g., 9:1 v/v), to isolate the lignan-rich fraction. regulations.govgoogle.com Ethanol (B145695) is also a suitable solvent for extraction. google.com

Accelerated Solvent Extraction (ASE): ASE is a more modern technique that uses elevated temperatures and pressures to increase the efficiency and speed of extraction. This method can reduce solvent consumption and extraction time compared to traditional Soxhlet extraction.

In recent years, there has been a growing interest in developing more environmentally friendly and efficient extraction methods.

Ionic Liquid-Assisted Extraction (ILAE): Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered "green" solvents due to their low volatility and high thermal stability. rsc.orgnih.gov Aqueous solutions of certain ILs, such as analogues of glycine-betaine, have been successfully used to extract this compound from Norway spruce knots. rsc.orgresearchgate.net This method avoids the use of volatile organic solvents and can achieve high extraction yields. rsc.orgresearchgate.net Response surface methodology has been used to optimize the parameters for ILAE, achieving extraction yields of up to 9.46 wt%. rsc.orgresearchgate.net

Purification and Isolation Strategies

Following extraction, the crude extract contains a mixture of compounds, and further purification is necessary to isolate this compound.

The purification process for this compound typically involves multiple steps to separate it from other lignans and plant constituents. A common strategy begins with the precipitation of a this compound complex from the crude extract. For instance, adding an agent like potassium acetate (B1210297) can lead to the precipitation of a hydroxymatairesinol-potassium acetate complex. cambridge.org

Subsequent purification steps often employ chromatographic techniques. Flash chromatography is a widely used method for separating the components of the extract based on their differential adsorption to a stationary phase. mdpi.com By using a suitable solvent system (e.g., hexane/ethyl acetate), it is possible to isolate pure this compound. mdpi.com In some cases, a chemical transformation can be utilized to facilitate separation. For example, the different reaction kinetics of the two diastereomers of hydroxymatairesinol (B1246089) with a reducing agent like sodium borohydride (B1222165) can be exploited to enrich one isomer, simplifying the subsequent purification. mdpi.com The purity of the final product is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Chromatographic Separation Techniques (e.g., Flash Chromatography, HPLC)

The isolation and purification of this compound from natural sources or synthetic reaction mixtures rely heavily on chromatographic techniques. researchgate.net Both flash chromatography and high-performance liquid chromatography (HPLC) are instrumental in obtaining the compound with high purity. researchgate.netmdpi.com These methods are often used sequentially to handle different stages of purification, from crude separation to final polishing. nih.govresearchgate.net

Flash Chromatography

Flash chromatography serves as an effective and rapid method for the preparative separation of lignans like this compound from raw extracts or to purify products from chemical reactions. researchgate.netmdpi.com It is particularly useful for initial purification steps where larger quantities of material need to be processed. biotage.com

Researchers have successfully employed flash chromatography in various purification schemes for this compound and its derivatives. For instance, after a synthesis step, the resulting product was purified by flash chromatography using a mobile phase of Hexane/Ethyl Acetate (8:2) to yield a colorless oil. mdpi.com In another step involving the removal of protecting groups, flash chromatography with a Hexane/Ethyl Acetate (1:1) solvent system resulted in a 72% yield of the target compound in appreciable purity. nih.gov Gravimetric silica (B1680970) chromatography, a related technique, has also been used with a gradient elution from Dichloromethane:Methanol (B129727) 100:1 to 25:1 to achieve a purity of 89%. mdpi.com

Table 1: Examples of Flash Chromatography Conditions for this compound Purification

| Purification Step | Stationary Phase | Mobile Phase (Eluent) | Result | Reference |

|---|---|---|---|---|

| Purification of p-nitrobenzoate intermediate | Silica Gel | Hexane / Ethyl Acetate (8:2) | Purified intermediate | mdpi.com |

| Deprotection product purification | Silica Gel | Hexane / Ethyl Acetate (1:1) | 72% yield | nih.gov |

| Purification of crude reaction mixture | Silica Gel | Gradient: Dichloromethane / Methanol (100:1 to 25:1) | 89% purity | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is indispensable for both the analytical monitoring and preparative purification of this compound. researchgate.netmdpi.com Its high resolving power allows for the fine separation of closely related compounds, such as the stereoisomers of hydroxymatairesinol (7S-HMR and 7R-HMR). nih.govspringernature.com Reversed-phase columns are particularly well-suited for the analysis of lignans. researchgate.net

HPLC is frequently used to monitor the progress of reactions, enabling precise distinction between the peaks of the target compounds and byproducts. nih.gov For example, in a reduction reaction, HPLC analysis clearly distinguished the peaks for 7S-HMR (retention time = 19.7 min) and 7R-HMR (retention time = 21.7 min). nih.gov

For purification, preparative HPLC can be used to significantly enhance the purity of this compound after initial cleanup by flash chromatography. researchgate.net A specific preparative method successfully increased the purity of 7R-HMR from 89% to 94.2%. researchgate.net Furthermore, advanced methods like HPLC coupled with tandem mass spectrometry (HPLC-MS-MS) have been developed for the sensitive determination of this compound and its metabolites in biological samples like human plasma. researchgate.netnih.gov

Table 2: HPLC Parameters for the Analysis and Purification of this compound Isomers

| Parameter | Description | Reference |

|---|---|---|

| Application | Preparative Purification | researchgate.net |

| Column | Discovery HSF5 (25 cm × 21.2 mm × 10 µm) | mdpi.comresearchgate.net |

| Mobile Phase A | H₂O + 0.1% HCOOH | mdpi.comresearchgate.net |

| Mobile Phase B | Acetonitrile / Methanol (3:7) + 0.1% HCOOH | mdpi.comresearchgate.net |

| Composition | 78% Mobile Phase A / 22% Mobile Phase B | mdpi.comresearchgate.net |

| Flow Rate | 20 mL/min | mdpi.comresearchgate.net |

| Result | Purity increased from 89% to 94.2% | researchgate.net |

Stereochemistry and Structural Characterization of Hydroxymatairesinol

Isomeric Forms and Absolute Configuration

(-)-Hydroxymatairesinol naturally exists as a mixture of two diastereomers, with the major isomer being significantly more abundant. mdpi.comresearchgate.net The stereochemical difference between these isomers lies at the C7 position. mdpi.com

(-)-7S,8R,8'R-Hydroxymatairesinol (Major Isomer)

The predominant isomer of this compound has been unequivocally identified as (-)-7S,8R,8'R-Hydroxymatairesinol. mdpi.comresearchgate.net This isomer constitutes the bulk of hydroxymatairesinol (B1246089) extracted from natural sources like Norway spruce (Picea abies), where it can make up 70–85% of the total lignan (B3055560) content. nih.gov The absolute configuration of this major isomer has been confirmed through various analytical methods, including X-ray crystallography of its derivatives. researchgate.netrsc.org

(-)-7R,8R,8'R-allo-Hydroxymatairesinol (Minor Diastereomer)

The minor diastereomer is (-)-7R,8R,8'R-allo-Hydroxymatairesinol, also referred to as 7R-HMR or allo-HMR. mdpi.comnih.gov In typical extracts, the ratio of the major (7S) to the minor (7R) isomer is approximately 3:1. mdpi.comnih.gov Due to the difficulty in separating it from the major isomer, a full spectroscopic characterization of allo-HMR was challenging until methods for its specific synthesis were developed. nih.gov

Spectroscopic Elucidation Techniques

The structural determination and differentiation of the this compound isomers rely heavily on modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose, with X-ray crystallography providing the definitive assignment of absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound isomers. nih.gov Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are employed to assign all proton and carbon signals unambiguously. mdpi.com

The key signal for differentiating the 7S and 7R diastereomers is the proton at the C7 position. mdpi.com For the minor isomer, (-)-7R,8R,8'R-allo-Hydroxymatairesinol, the H-7 signal appears as a doublet at approximately 4.40 ppm with a coupling constant (J) of 7.8 Hz. mdpi.com The corresponding C7 carbon signal is found at 74.4 ppm. mdpi.com

| Isomer | Technique | Nucleus | Position | Chemical Shift (δ) ppm |

| (-)-7R,8R,8'R-allo-HMR | ¹H NMR | Proton | H-7 | 4.40 (d, J=7.8 Hz) |

| (-)-7R,8R,8'R-allo-HMR | ¹³C NMR | Carbon | C-7 | 74.4 |

| (-)-7S,8R,8'R-HMR | ¹H NMR | Proton | H-7 | 4.58 (d, J=6.8 Hz) |

| (-)-7S,8R,8'R-HMR | ¹³C NMR | Carbon | C-7 | 75.2 |

Table 1: Comparative NMR data for the C7 position of this compound isomers. Data sourced from Colombo et al. (2021). nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and quantification in various matrices. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides precise molecular weight data, confirming the elemental composition of the molecule. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method developed for the determination of hydroxymatairesinol and its metabolites in biological samples like human plasma. nih.govnih.gov This technique allows for the quantification of lignans (B1203133) at very low concentrations, typically in the range of 0.024–100 ng/mL. nih.govacs.org The use of deuterated internal standards in these methods ensures high accuracy and reproducibility. nih.gov

X-ray Crystallography for Absolute Configuration Assignment

While spectroscopic methods provide detailed structural information, X-ray crystallography is the definitive technique for determining the absolute configuration of chiral molecules. nih.govnih.gov Although direct crystallization of this compound can be challenging, the absolute configurations of its two naturally occurring isomers were unambiguously confirmed through X-ray crystallographic analysis of a synthetic derivative, 7-hydroxysecoisolariciresinol. researchgate.netrsc.org This analysis of the derivative's crystal structure provided conclusive proof of the (-)-7S,8R,8'R and (-)-7R,8R,8'R configurations for the major and minor isomers of hydroxymatairesinol, respectively. researchgate.netrsc.org

Chromatographic Methods for Isomer Separation and Quantification

The accurate separation and quantification of this compound and its isomers from complex matrices like plant extracts are critical for research and potential applications. Various chromatographic techniques have been developed and optimized for this purpose.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of lignans, including hydroxymatairesinol. mdpi.comresearchgate.net Reversed-phase columns are commonly employed for the separation of these compounds. researchgate.net Furthermore, comprehensive two-dimensional liquid chromatography (LC x LC) has demonstrated high selectivity and advantages in separating and accurately quantifying co-eluting compounds in one-dimensional HPLC. mdpi.comnih.gov For preparative purposes, flash chromatography is a convenient method for isolating pure lignans from raw extracts. amazonaws.comresearchgate.net

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of lignans. researchgate.net However, due to the low volatility of these compounds, a derivatization step, typically silylation, is required prior to analysis. amazonaws.comacs.org

For the specific challenge of separating and quantifying the stereoisomers of hydroxymatairesinol, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net This technique utilizes chiral stationary phases that can differentiate between enantiomers and diastereomers.

Chemical Transformations and Semisynthesis of Hydroxymatairesinol Derivatives

Derivatization Strategies for Structural Modification

The chemical structure of (-)-hydroxymatairesinol, particularly its benzylic hydroxyl group and phenolic moieties, offers several sites for targeted modification. These derivatization strategies are employed to alter the compound's physical properties, such as lipophilicity, or to create new bioactive molecules.

Esterification of the benzylic hydroxyl group at the C-7' position of this compound presents a significant chemical challenge. Direct attempts at esterification often lead to an unexpected and rapid intramolecular cyclization, quantitatively yielding the lignan (B3055560) conidendrin instead of the desired ester. nih.govacs.org

To overcome this reactivity, a successful three-step strategy has been developed for the 7'-esterification under mild conditions. This method circumvents the intramolecular cyclization and allows for the synthesis of various ester derivatives. nih.govacs.org The primary goal of these esterifications is often to modulate the lipophilicity of the parent compound without altering the antioxidant-conferring guaiacyl moieties. acs.org The resulting ester derivatives have been shown to possess significantly increased lipophilicity compared to the original this compound. nih.govacs.org

| Derivative | Log K'w | Reference |

| This compound | 1.49 | nih.govacs.org |

| 7'-Octanoyl-hydroxymatairesinol | > 3.1 | acs.org |

This table showcases the change in lipophilicity (Log K'w) upon esterification.

Naturally occurring hydroxymatairesinol (B1246089) is typically a mixture of two diastereomers that differ in the stereochemistry at the C7 position. The major isomer is (7S, 8R, 8'R)-(-)-7-hydroxymatairesinol, while the minor isomer is (7R, 8R, 8'R)-(-)-7-allo-hydroxymatairesinol, also known as 7R-HMR. acs.orgmdpi.com

The selective synthesis of the less abundant 7R-HMR can be achieved through the epimerization of the C7 hydroxyl group of the major 7S isomer. This transformation is accomplished using a Mitsunobu reaction, which inverts the stereocenter, followed by ester hydrolysis to yield the 7R-HMR epimer. mdpi.commdpi.com This method provides access to the pure allo-HMR isomer for further study and characterization. mdpi.com Another approach to enrich the 7R-HMR from a natural mixture takes advantage of the different reduction kinetics of the two diastereomers with sodium borohydride (B1222165) (NaBH₄). mdpi.com

| Transformation | Reagents | Product | Reference |

| C7 Epimerization | 1. Mitsunobu Reaction (DIAD, PPh₃, acid) 2. Hydrolysis | (7R, 8R, 8'R)-(-)-7-allo-hydroxymatairesinol | mdpi.commdpi.com |

| Kinetic Resolution | NaBH₄ | Enrichment of (7R, 8R, 8'R)-(-)-7-allo-hydroxymatairesinol | mdpi.com |

This table summarizes the key strategies for obtaining the C7 epimer of this compound.

Semisynthetic Routes to Related Lignans (B1203133) and Norlignans

The availability of this compound in large quantities has spurred the development of semisynthetic routes to other important lignans, particularly the mammalian lignans enterolactone (B190478) and enterodiol (B191174), which are otherwise difficult to obtain. acs.orgacs.org

The conversion of this compound to (-)-matairesinol is a crucial first step in the synthesis of several other lignans. nih.govresearchgate.net This transformation is achieved through a catalytic hydrogenolysis reaction, which removes the benzylic hydroxyl group at the C7 position. acs.orgamazonaws.com

The reaction is typically performed under hydrogen pressure using a palladium on carbon (Pd/C) catalyst in a solvent like dichloroethane, yielding (-)-matairesinol in nearly quantitative yields. acs.orgamazonaws.com Alternative catalysts, such as Raney nickel (RaNi), have also been successfully employed for this conversion. acs.orgresearchgate.net

| Starting Material | Catalyst | Key Transformation | Product | Yield | Reference |

| This compound | Pd/C, H₂ | Hydrogenolysis | (-)-Matairesinol | Quantitative | acs.orgamazonaws.com |

| This compound (K-acetate adduct) | RaNi, H₂ | Hydrogenolysis | (-)-Matairesinol | High | acs.orgresearchgate.net |

This table details the established methods for the conversion of this compound to (-)-matairesinol.

This compound serves as an excellent precursor for the four-step semisynthesis of the enantiomerically pure mammalian lignan (-)-enterolactone. acs.orgnih.gov The process begins with the aforementioned conversion of hydroxymatairesinol to matairesinol (B191791). acs.orgacs.org

The subsequent steps involve:

Esterification: The phenolic hydroxyl groups of matairesinol are esterified, for example, with triflic anhydride (B1165640) to form matairesinyl 4,4'-bistriflate. acs.orgacs.org

Deoxygenation: The bistriflate intermediate undergoes a palladium-catalyzed reduction to remove the phenolic oxygen functionalities, yielding 3,3'-dimethylenterolactone. acs.orgacs.org

Demethylation: The methyl ether groups are cleaved using a reagent like boron tribromide (BBr₃) to produce (-)-enterolactone. acs.orgacs.org

A direct reduction of the lactone ring in this compound leads to the formation of secoisolariciresinol-type lignans. Specifically, treatment of this compound with a strong reducing agent like lithium aluminium hydride (LiAlH₄) reduces the γ-butyrolactone moiety to a 1,4-butanediol (B3395766) structure, yielding the previously unreported lignan 7-hydroxysecoisolariciresinol. researchgate.netresearchgate.netrsc.org This reduction proceeds without affecting the existing stereocenters. rsc.orghelsinki.fi

The resulting product is a mixture of two epimers at the C7 position, (7S,8R,8'R)-7-hydroxysecoisolariciresinol and its 7R counterpart. researchgate.netrsc.org These intermediates can be selectively transformed into other valuable lignans. For instance, acid-catalyzed intramolecular cyclization of 7-hydroxysecoisolariciresinol yields optically pure (+)-lariciresinol and (+)-cyclolariciresinol. researchgate.netrsc.org

Synthesis of Lariciresinol (B1674508) and Cyclolariciresinol

A method has been developed for the stereoselective transformation of this compound into optically pure (+)-lariciresinol and (+)-cyclolariciresinol. rsc.org This process involves a two-step sequence starting with the reduction of the lactone functionality, followed by an acid-catalyzed intramolecular cyclization.

The initial step is the reduction of the two naturally occurring isomers of this compound using a strong reducing agent, lithium aluminium hydride (LiAlH₄). This reaction opens the butyrolactone ring to yield a mixture of two epimers of the previously unreported lignan, 7-hydroxysecoisolariciresinol. rsc.orgresearchgate.net The structure of the major isomer of this intermediate has been confirmed by X-ray crystallography. rsc.org

The subsequent step involves the selective transformation of the 7-hydroxysecoisolariciresinol epimers into (+)-lariciresinol and (+)-cyclolariciresinol. This is achieved through an intramolecular cyclization reaction catalyzed by an acid. rsc.orgresearchgate.net The reaction conditions for this transformation are detailed in the table below.

Table 1: Synthesis of (+)-Lariciresinol and (+)-Cyclolariciresinol

| Precursor | Step | Reagents & Conditions | Product(s) | Reference |

|---|---|---|---|---|

| This compound | 1. Reduction | LiAlH₄ | 7-Hydroxysecoisolariciresinol (two epimers) | rsc.orgresearchgate.net |

The optical purity of the final products has been confirmed through chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and optical rotation measurements. rsc.org This synthetic route provides an efficient method to access these specific lignans from an abundant natural source.

Preparation of Imperanene and Norlignans

This compound is an excellent precursor for the synthesis of 9-norlignans, a rare class of natural products that lack carbon number 9 of the typical lignan structure. mdpi.comacs.orgnih.gov A convenient and high-yield method has been established for the synthesis of R-(−)-imperanene. acs.orgnih.gov

The synthesis begins with the degradation of this compound under strongly basic aqueous conditions (e.g., 0.6 M NaOH at 80 °C). acs.org This treatment leads to a retro-aldol type reaction, likely proceeding through a quinone methide intermediate and the loss of formaldehyde, to yield (E)-4-(4-hydroxy-3-methoxyphenyl)-2-(4-hydroxy-3-methoxyphenylmethyl)but-3-enoic acid. mdpi.comnih.gov This intermediate is then esterified and subsequently reduced with lithium aluminium hydride (LiAlH₄) to afford R-(−)-imperanene. acs.orgacs.orgnih.gov A key advantage of this synthesis is the preservation of the configuration at the crucial stereocenter, resulting in an enantiomeric excess (ee) of 86-92%. acs.orgnih.gov

Table 2: Semisynthesis of R-(−)-Imperanene

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Degradation | Aqueous NaOH (0.6 M), 80 °C, 2.5 h | (E)-4-(4-hydroxy-3-methoxyphenyl)-2-(4-hydroxy-3-methoxyphenylmethyl)but-3-enoic acid | acs.org |

| 2 | Esterification | Not specified | Corresponding methyl ester | acs.orgnih.gov |

This methodology demonstrates the utility of this compound as a readily available starting material for preparing norlignans of the imperanene family. mdpi.comnih.gov Furthermore, the carboxylic acid intermediate can be transformed into other norlignans, such as those belonging to the vitrofolal and noralashinol families, highlighting the versatility of this synthetic strategy. mdpi.comresearchgate.net

Reactions in Acidic and Basic Nucleophilic Media

The chemical reactivity of this compound in both acidic and basic nucleophilic environments has been studied, revealing distinct reaction pathways that depend on the pH of the medium. rsc.org These reactions primarily involve the displacement of the benzylic hydroxyl group at the C7 position by various nucleophiles. rsc.org

Under basic conditions , the reaction is presumed to proceed via a quinone methide intermediate . researchgate.netrsc.org This highly reactive species is formed through the elimination of the benzylic hydroxyl group. The quinone methide then readily reacts with nucleophiles present in the solution. For instance, reactions conducted in alcoholic basic solutions, such as with methanol (B129727), result in the diastereoselective formation of 7-alkoxy ethers, like 7-methoxymatairesinol. rsc.orgacs.org Similarly, treatment with an alkaline aqueous solution can lead to a partial rearrangement to form isomeric lariciresinol-type butyrolactone lignans. acs.org

In contrast, under acidic conditions , the reaction mechanism is believed to involve the formation of a carbonium ion (carbocation) at the benzylic position. rsc.org Protonation of the benzylic hydroxyl group facilitates its departure as a water molecule, generating a stabilized carbocation. This electrophilic center is then attacked by nucleophiles to yield 7-substituted butyrolactone lignans. rsc.org The conversion of 7-hydroxysecoisolariciresinol to lariciresinol and cyclolariciresinol is an example of an acid-catalyzed intramolecular reaction proceeding through such an intermediate. rsc.orgnih.gov

These distinct reactivity patterns in different media allow for the controlled synthesis of a wide array of new and known lignan derivatives from this compound. rsc.org

Biological Activities and Mechanistic Research of Hydroxymatairesinol and Its Metabolites

Antioxidant Activity and Mechanisms

(-)-Hydroxymatairesinol exhibits potent antioxidant properties through various mechanisms, including direct radical scavenging and the inhibition of oxidative damage to lipids and lipoproteins. researchgate.netgoogle.com

Radical Scavenging Assays (e.g., DPPH, Peroxyl Radical)

The capacity of this compound to neutralize free radicals has been demonstrated in several assays. It shows excellent scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with a potency comparable to ascorbic acid and surpassing that of the synthetic antioxidant 2,6-di-tert-butyl-4-methylphenol (BHP). mdpi.comresearchgate.net Furthermore, its peroxyl radical scavenging capacity is similar to that of Trolox, a water-soluble analog of vitamin E. mdpi.comresearchgate.net In comparative studies, this compound was found to be a more effective antioxidant than butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in superoxide (B77818) and peroxyl radical scavenging tests. uobaghdad.edu.iqresearchgate.netgoogle.com

Research has quantified the DPPH radical-scavenging activity of this compound and its derivatives, showing potent antioxidant properties with IC50 values in the micromolar range, comparable to standards like ascorbic acid and α-tocopherol. researchgate.net

Table 1: DPPH Radical Scavenging Activity of this compound and Standard Antioxidants

Inhibition of Lipid Peroxidation

This compound is a highly effective inhibitor of lipid peroxidation. google.com Studies using rat liver microsomes have shown that it potently inhibits tert-butylhydroperoxide-induced lipid peroxidation. google.comregulations.gov Its inhibitory capacity in this assay was found to be stronger than other tested lignans (B1203133) and flavonoids and comparable to Trolox, while surpassing the effectiveness of BHA and BHT. uobaghdad.edu.iqgoogle.com This activity is crucial for protecting cell membranes from oxidative damage.

Reduction of Low-Density Lipoprotein (LDL) Oxidation

The oxidation of low-density lipoprotein (LDL) is a key event in the development of atherosclerosis. This compound has been demonstrated to be an excellent inhibitor of LDL oxidation in vitro. researchgate.netgoogle.com This protective effect is considered significant, as the concentration of oxidized LDL in serum is a predictor of cardiovascular disease. google.com The compound's ability to prevent the CuCl₂-induced oxidation of LDL particles highlights its potential role in mitigating cardiovascular risk associated with oxidative stress. researchgate.netgoogle.commdpi.com In direct comparisons, this compound proved to be a more potent inhibitor of LDL oxidation than BHA, BHT, and Trolox. uobaghdad.edu.iqgoogle.com

Anti-inflammatory Activity and Mechanisms

This compound exerts significant anti-inflammatory effects by intervening in key cellular signaling pathways and modulating the production of inflammatory molecules.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, ERK phosphorylation)

A primary mechanism for the anti-inflammatory action of this compound involves the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In human aortic endothelial cells, this compound and its major stereoisomer, 7-hydroxymatairesinol 2, have been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and suppress NF-κB activation. mdpi.comresearchgate.netmdpi.com

Further research on tumor necrosis factor-alpha (TNF-α)-stimulated vascular endothelial cells revealed that this compound significantly suppresses TNF-α-mediated NF-κB activation by inhibiting the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit. researchgate.netnih.gov It also dose-dependently attenuated the TNF-α-induced phosphorylation of ERK1/2. researchgate.netnih.gov This inhibition of pro-inflammatory signaling pathways is central to its anti-inflammatory effects. Additionally, this compound was found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is a key cellular defense mechanism against oxidative stress and inflammation. researchgate.net

Effects on Inflammatory Mediators

By modulating signaling pathways, this compound effectively reduces the expression of various pro-inflammatory mediators. In TNF-α-stimulated endothelial cells, it suppressed the expression of vascular cell adhesion molecule-1 (VCAM-1), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. researchgate.netnih.gov In other models, it has been shown to downregulate TNF-α and IL-6 in liver and adipose tissue. mdpi.com The inhibition of these mediators helps to quell the inflammatory response, suggesting a therapeutic potential for inflammatory conditions. researchgate.net Chemoreactome modeling also suggests its anti-inflammatory mechanism includes the inhibition of 5-lipoxygenase and matrix metalloproteinase 2. pharmacoeconomics.ru

Table 2: Summary of Anti-inflammatory Mechanisms of this compound

Antimicrobial Activity and Spectrum

This compound (HMR) has demonstrated a range of antimicrobial properties, exhibiting effects against various bacteria and fungi.

Antibacterial Effects

Research has shown that HMR possesses activity against several bacterial species. In a study utilizing the disc diffusion method, HMR lignan (B3055560) showed notable inhibition zones against Staphylococcus epidermidis (17 mm), Proteus sp. (12 mm), and Klebsiella sp. (12 mm). uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq Some studies have indicated that while lignans, in general, may have antibacterial properties, the effects can sometimes be weak. researchgate.net However, the activity of HMR, particularly as a butane-type lignan, has been highlighted. uobaghdad.edu.iq The mechanism of its antibacterial action is thought to involve the impairment of various enzyme systems within the bacteria, including those responsible for energy production and the synthesis of structural components. researchgate.net Furthermore, extracts rich in lignans, such as those from flaxseed, have shown antimicrobial activity against bacteria like E. coli and S. aureus. nih.gov

Table 1: Antibacterial Activity of this compound

| Bacterium | Inhibition Zone (mm) |

|---|---|

| Staphylococcus epidermidis | 17 |

| Proteus sp. | 12 |

Antifungal Effects

This compound has also been recognized for its antifungal capabilities. researchgate.net Using the disc diffusion method, HMR lignan demonstrated activity against Candida albicans, with an inhibition zone of 13 mm. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq Studies on knotwood extract from spruce trees, where HMR is a major component, revealed significant antifungal effects against various grapevine trunk disease (GTD) pathogens. nih.gov In vitro trials showed that the extract had a high antifungal effect against all tested fungi, with inhibition rates ranging from 30% to 100%. nih.gov The specific pathogens tested included Cadophora luteo-olivacea, Dactylonectria torresensis, Diaporthe ampelina, Diaporthe bohemiae, Diplodia seriata, Eutypa lata, and Phaeoacremonium minimum. nih.gov While some norlignans derived from HMR have been investigated for antifungal properties, clear effects have not always been demonstrated. mdpi.com

Table 2: Antifungal Activity of this compound

| Fungus | Inhibition Zone (mm) |

|---|

Antitumor/Chemopreventive Research in Preclinical Models

The potential of this compound and its metabolites as antitumor and chemopreventive agents has been explored in a variety of preclinical settings.

In vitro Cell Line Studies (e.g., MCF-7, prostate cancer cells)

In vitro studies have provided insights into the effects of HMR on cancer cell lines. In the human estrogen-sensitive breast cancer cell line, MCF-7, HMR exhibited weak estrogen-like activity, which was blockable by the anti-estrogen drug tamoxifen. uobaghdad.edu.iquobaghdad.edu.iq This suggests that HMR can target intracellular mechanisms similar to those acted upon by estradiol, albeit with a milder effect. uobaghdad.edu.iquobaghdad.edu.iq A chemotranscriptomic analysis of MCF-7 cells treated with 7-hydroxymatairesinol (7HMR) revealed dose-dependent effects on the transcription of thousands of genes. gynecology.su Notably, 7HMR significantly reduced the expression of genes involved in cell proliferation, protein synthesis, and energy metabolism in tumor cells. gynecology.suresearchgate.net Conversely, it increased the transcription of genes associated with antitumor activity. gynecology.suresearchgate.net

In studies on prostate cancer, HMR has shown inhibitory effects. researchgate.net Research on LNCaP human prostate cancer xenografts demonstrated that HMR could inhibit tumor growth. nih.gov Furthermore, HMR and its metabolite, enterolactone (B190478) (ENL), have been shown to inhibit the proliferation and invasion of AH109A hepatoma cells in vitro. tandfonline.com

In vivo Animal Model Studies (e.g., DMBA-induced mammary carcinoma, ApcMin mice)

The antitumor activity of HMR has been evaluated in animal models. In the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary cancer model, HMR demonstrated a statistically significant inhibitory effect on tumor growth. researchgate.net When administered in the diet, HMR reduced tumor volume and growth. nih.gov It also led to a decrease in the proportion of well-differentiated adenocarcinomas and an increase in poorly differentiated and atrophic tumors. nih.gov Even when HMR administration began after tumor establishment, it still showed growth inhibition. nih.gov Another study in the same model found that HMR decreased the number of growing tumors and increased the proportion of regressing and stabilized tumors. nih.gov

In the Apc(Min) mouse model, which spontaneously develops intestinal polyps, dietary HMR was found to decrease the formation of these polyps. researchgate.net It also prevented the accumulation of β-catenin in the nucleus, a key event in polyp formation in this model. researchgate.net Studies on LNCaP human prostate cancer xenografts in athymic male mice showed that a diet supplemented with HMR inhibited tumor growth, reduced tumor take rate, and increased the tumor cell apoptotic index. nih.gov

Investigation of Underlying Cellular Mechanisms

Research into the cellular mechanisms underlying the antitumor effects of HMR and its metabolites has revealed several key pathways. A significant portion of HMR's activity is attributed to its metabolism to enterolactone (ENL) by intestinal bacteria. researchgate.netnih.gov

In MCF-7 breast cancer cells, HMR has been shown to exert a weak estrogen-like activity that can be blocked by tamoxifen, indicating an interaction with estrogen receptor pathways. uobaghdad.edu.iquobaghdad.edu.iq Chemotranscriptomic profiling of MCF-7 cells treated with 7HMR showed a significant reduction in the expression of genes crucial for cell proliferation, including those involved in telomere maintenance, protein synthesis, and energy metabolism. gynecology.suresearchgate.net Concurrently, it upregulates genes involved in antitumor immunity and those that mediate the antitumor effects of vitamins D and C, and retinoids. gynecology.suresearchgate.net

In prostate cancer models, the inhibitory effects of HMR on tumor growth have been linked to a reduced cell proliferation index and an increased apoptotic index. nih.gov In the Apc(Min) mouse model, HMR's chemopreventive action involves the prevention of β-catenin accumulation in the nucleus. researchgate.net The antitumor effects of HMR are also linked to its antioxidant properties. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Enterolactone |

| Tamoxifen |

| Estradiol |

| 7-hydroxymatairesinol |

| β-catenin |

| Norlignans |

| Enterodiol (B191174) |

Metabolic Regulation and Adipogenesis Studies in Preclinical Models

Preclinical research has explored the role of this compound and its primary metabolites, enterolactone and enterodiol, in the regulation of metabolic processes, particularly adipogenesis. In vitro studies utilizing cell models have provided insights into the molecular mechanisms by which these compounds may influence fat cell development and lipid metabolism.

Effects on Lipid Accumulation and Adipocyte Differentiation (e.g., 3T3-L1 cells)

The 3T3-L1 cell line is a well-established in vitro model for studying adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-storing adipocytes. Research using this model has demonstrated that while this compound itself has modest effects, its metabolites, enterolactone (ENL) and enterodiol (END), are potent inhibitors of adipocyte differentiation. cambridge.orgnih.gov

In studies where 3T3-L1 pre-adipocytes were induced to differentiate in the presence of these compounds, ENL and END showed a significant, dose-dependent inhibition of lipid accumulation as visualized by Oil-Red-O staining. cambridge.org At a concentration of 1 µM, both ENL and END were found to inhibit cell differentiation by approximately 40%. cambridge.orgnih.govresearchgate.net In contrast, this compound (7-HMR) demonstrated less potency in inhibiting lipid accumulation, with significant effects observed only at the highest concentration tested (1 µM), suggesting that its metabolism into enterolignans is crucial for its full biological activity in this context. cambridge.org

Table 1: Effect of this compound and its Metabolites on 3T3-L1 Adipocyte Differentiation

Modulation of Adipogenic Gene Expression (e.g., PPARγ, C/EBPα, aP2)

Adipogenesis is a highly regulated process controlled by a cascade of transcription factors. mdpi.com Key among these are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are considered master regulators of adipocyte differentiation. mdpi.comnih.gov They work in concert to activate the expression of genes involved in the adipocyte phenotype, including adipocyte Protein 2 (aP2, also known as FABP4), which is involved in fatty acid transport. cambridge.orgmdpi.com

Research into the molecular mechanisms of this compound and its metabolites has revealed their ability to modulate this transcriptional cascade in 3T3-L1 cells. cambridge.orgnih.gov The metabolites enterolactone (ENL) and enterodiol (END) effectively inhibit the expression of the key adipogenic genes PPARγ, C/EBPα, and aP2. cambridge.orgnih.govresearchgate.net Specifically, at day 9 of differentiation, both this compound and ENL were shown to inhibit the activity of PPARγ. cambridge.org Furthermore, this compound and its metabolites all demonstrated efficient inhibition of C/EBPα and aP2 expression in the differentiating cells. cambridge.org This suggests that the anti-adipogenic effects of these lignans are mediated through the downregulation of the primary transcription factors that drive fat cell formation. cambridge.org The inhibition of lipid accumulation is likely a result of the indirect control of PPARγ through the C/EBP family of transcription factors. cambridge.org

Table 2: Modulation of Adipogenic Gene Expression by this compound and its Metabolites in 3T3-L1 Cells

Impact on Lipid Uptake in Hepatoma Cells

Beyond adipocytes, the effects of this compound metabolites have also been investigated in liver cells. Studies using the HEPA 1-6 hepatoma cell line showed that the enterolignans END and ENL caused a 10% reduction in triacylglycerol (TAG) uptake. cambridge.orgnih.govresearchgate.netresearchgate.net This finding indicates that, in addition to inhibiting the formation of new fat cells, these metabolites may also directly influence lipid handling in liver cells. cambridge.org In contrast, a significant inhibition of TAG accumulation in these liver cells was achieved only by the metabolized lignans, not by the parent compound this compound, further underscoring the importance of its biotransformation by gut microbiota. cambridge.org Other research on AH109A hepatoma cells showed that both this compound and its metabolite ENL inhibited cell proliferation and invasion. tandfonline.com

Table 3: Summary of Compound Names

Analytical Methodologies for Quantitative and Qualitative Assessment

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of (-)-hydroxymatairesinol, often chosen because it allows for the direct analysis of plant extracts without the need for derivatization. mdpi.com It is particularly well-suited for analyzing lignans (B1203133) and their metabolites in biological matrices. researchgate.net The separation is typically achieved on reversed-phase stationary phases, like C18 columns, using gradient elution. mdpi.com

Various detectors can be coupled with HPLC to provide different levels of sensitivity and selectivity:

HPLC with Mass Spectrometry (HPLC-MS/MS): This is a powerful and widely used method for the determination of this compound. nih.govresearchgate.net The use of a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the multiple-reaction monitoring (MRM) mode provides high selectivity and sensitivity, allowing for reliable quantification at low-nanomolar concentrations in biological samples like human serum and plasma. nih.govnih.gov This hyphenated technique is invaluable for identifying metabolites in complex matrices. nih.gov A validated LC-MS/MS method has been developed for the simultaneous quantitation of eight plant lignans, including hydroxymatairesinol (B1246089), and two enterolignans in human and pig plasma and urine, with a rapid run time of 4.8 minutes per sample. acs.org

HPLC with UV/Diode Array Detection (DAD): UV spectrophotometry is a common detection method used in HPLC for lignan (B3055560) analysis. mdpi.com A Diode Array Detector (DAD) allows for the acquisition of UV spectra for the eluted peaks, aiding in peak identification. A method using LC × LC with UV diode array detection has been developed for the quantification of five major coniferous wood lignans, including this compound, in knotwood extracts. mdpi.com This method achieved limits of quantification (LOQs) ranging from 0.27 to 0.95 mg L−1. mdpi.com

HPLC with Fluorescence Detection: For certain lignans, fluorescence detection can offer higher sensitivity than UV detection. researchgate.net While a specific method for this compound using fluorescence was not detailed in the reviewed literature, the general applicability for other lignans suggests its potential utility, especially for achieving low limits of quantitation. researchgate.net

Table 1: Examples of HPLC Methods for this compound Analysis

| Analytical Method | Matrix | Column Details | Mobile Phase & Elution | Detection | Key Findings & Ref. |

|---|---|---|---|---|---|

| HPLC-MS/MS | Human Serum | - | Enzymatic hydrolysis, SPE, triple quadrupole MS with ESI (MRM mode). | MS/MS | Reliable quantification of common dietary plant lignans and their metabolites at low-nanomolar concentrations. nih.gov |

| HPLC-MS/MS | Human Plasma | - | SPE cleanup, PE Sciex API3000 triple quadrupole MS with ESI. | MS/MS | Developed for determining 7-hydroxymatairesinol and its potential metabolites; showed good linearity and recovery. nih.gov |

| LC × LC-UV | Coniferous Knotwood Extracts | 1D: non-polar, 2D: polar hydroxy group embedded octadecyl phase. | A: 0.1% aq. formic acid, B: Acetonitrile with 0.1% formic acid; Gradient. | UV Diode Array | LOQs of 0.27–0.95 mg L−1; demonstrated high selectivity for separating co-eluting compounds. mdpi.com |

| HPLC | - | Discovery HSF5 (25 cm × 21.2 mm × 10 μm). | A: H₂O + 0.1% HCOOH, B: CH₃CN/MeOH (3:7) + 0.1% HCOOH (78:22); 20 mL/min flow. | Not specified | Used to monitor reaction purity and for semipreparative purification. mdpi.comnih.gov |

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) offers high efficiency in separating lignans and is frequently used for their identification and quantification when combined with a Mass Spectrometry (MS) detector. researchgate.net However, a significant challenge in the GC analysis of non-volatile lignans like this compound is the requirement for derivatization. researchgate.netmdpi.com Due to the presence of hydroxyl groups, these compounds have low volatility and can be thermally unstable. researchgate.netmdpi.com

Derivatization, most commonly silylation, is performed to increase the volatility and thermal stability of the analytes. mdpi.com This process enhances the sensitivity and specificity of the assay. mdpi.com Common silylation reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS). mdpi.comgoogle.com

Hexamethyldisilazane/trimethylchlorosilane in pyridine. mdpi.commdpi.com

Once derivatized, the trimethylsilyl (B98337) (TMS) ethers of lignans can be effectively separated and quantified. researchgate.net GC-MS analyses are typically performed using columns like the HP-1 or HP-5 crosslinked methyl polysiloxane columns, with helium as the carrier gas and a temperature-programmed oven. tandfonline.comgoogle.comregulations.gov Compound identification is based on their mass spectra. google.comregulations.gov While some lignans lacking free hydroxyl groups can be analyzed directly, this is not the case for this compound. mdpi.comnih.govthieme-connect.com

Table 2: Typical GC-MS Parameters for Lignan Analysis

| Parameter | Description | Example/Reference |

|---|---|---|

| Derivatization | Silylation with reagents like BSTFA:TMCS (10:1) or (95/5) in pyridine. tandfonline.comgoogle.com | Silylation accelerated by heating at 70°C for 1 hour. tandfonline.com |

| GC Column | HP-1 or HP-5 crosslinked methyl polysiloxane (e.g., 15m x 0.25mm i.d., 0.25µm film). google.com | Apolar WCOT fused silica (B1680970) column. nih.govthieme-connect.com |

| Carrier Gas | Helium at a flow rate of ~1 ml/min. google.com | - |

| Temperature Program | Oven temperature programmed from 60°C to 290°C at 8°C/min. google.com | High-temperature program from 150°C to 320°C at 15°C/min. nih.govthieme-connect.com |

| Injector | Split-mode with a split ratio (e.g., 1:15) at ~250°C. google.com | - |

| Detector | Mass Spectrometer (MS) for identification and/or Flame Ionization Detector (FID) for quantification. mdpi.comregulations.gov | - |

Advanced Spectroscopic and Chromatographic Methods for Complex Mixture Analysis

For analyzing this compound within highly complex matrices such as plant extracts, more advanced and powerful analytical methods are often employed to overcome the limitations of single-dimension chromatography.

Comprehensive Two-Dimensional Liquid Chromatography (LC×LC): This technique provides significantly enhanced separation power compared to conventional one-dimensional HPLC. mdpi.comomicsdi.org A method combining non-polar and polar stationary phases in the first and second dimensions, respectively, allowed for the successful separation and quantification of this compound and other lignans in coniferous knotwood extracts, resolving them from co-eluting matrix components. mdpi.com

Hyphenated LC-MS Techniques: The development of hyphenated techniques, particularly liquid chromatography-electrospray ionization-ion trap mass spectrometry (LC-ESI-MSⁿ), has become a routine method for identifying plant metabolites in complex mixtures. researchgate.netnih.gov These methods provide high sensitivity and selectivity, allowing for the comparison of fragmentation patterns with reference compounds or libraries for reliable identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for the unambiguous structural elucidation of isolated compounds. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton (¹H) and carbon (¹³C) signals, confirming the structure of compounds like the 7R and 7S epimers of this compound. mdpi.com Saturation Transfer Difference (STD) NMR has also been used to study the interaction between this compound and proteins. unipv.it

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): This technique offers increased separation capability over standard GC-MS and is particularly useful in metabolomic research for characterizing compounds in complex samples, such as identifying potential metabolites in exhaled breath after specific diets. mdpi.com

Sample Preparation and Derivatization for Enhanced Analysis

Proper sample handling and preparation are critical for achieving accurate and reproducible results in the analysis of this compound. researchgate.net These steps aim to efficiently extract the target analyte from the matrix, remove interfering substances, and, if necessary, modify the analyte for compatibility with the analytical instrument.

Extraction: The extraction of this compound from biomass is commonly performed using sequential extractions. rsc.orgresearchgate.net A common procedure involves an initial extraction with a non-polar solvent like hexane (B92381) to remove lipophilic compounds, followed by extraction of the lignans with a more polar solvent. mdpi.comregulations.gov

Solvents: Aqueous mixtures of ethanol (B145695) or methanol (B129727) (typically 70-100%) are most commonly used for extracting lignans and their glycosides. mdpi.com Soxhlet extraction with an acetone-water mixture (e.g., 9:1 v/v) is also frequently reported. mdpi.comregulations.gov Accelerated solvent extraction (ASE) is a more modern approach. acs.org

Pre-treatment: Plant material is often dried before extraction, using methods like air-drying, oven-drying (up to 60°C), or freeze-drying, as lignans are relatively resistant to high temperatures. nih.govmdpi.com The material may also be ground to increase surface area. mdpi.com

Purification: After initial extraction, the raw extract often requires cleanup to remove interfering compounds.

Solid-Phase Extraction (SPE): SPE is a common technique used to clean up samples, particularly biological fluids like urine and plasma, before HPLC or GC-MS analysis. nih.govnih.govgoogle.com C18 cartridges are frequently used for this purpose. google.com

Chromatographic Purification: For isolating pure this compound, techniques like flash chromatography and preparative HPLC are employed. mdpi.commdpi.com

Derivatization: As mentioned in section 7.2, derivatization is a mandatory step for the GC analysis of this compound. mdpi.com

Silylation: This is the most common method, converting hydroxyl groups to trimethylsilyl (TMS) ethers to increase volatility. researchgate.netmdpi.com Reagents include BSTFA with TMCS or hexamethyldisilazane-chlorotrimethylsilane in pyridine. mdpi.comgoogle.commdpi.com

Acylation: This is another, less common, derivatization technique. mdpi.com For instance, derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) has been used for the GC analysis of some lignans with electron capture detection (GC-ECD), although this method was found to be less sensitive for hydroxymatairesinol compared to other lignans. nih.gov

Emerging Research Areas and Future Directions

Integrated Approaches for Sustainable Production and Application

The growing demand for (-)-hydroxymatairesinol (HMR), a bioactive lignan (B3055560) with recognized anticarcinogenic and antioxidant properties, has spurred research into sustainable and efficient production methods. rsc.orgresearchgate.net Traditionally, HMR is extracted from biomass, such as the knots of Norway spruce ( Picea abies ), using sequential Soxhlet extractions with volatile organic solvents. rsc.orgresearchgate.net Recognizing the environmental drawbacks of these methods, researchers are exploring greener alternatives.

One promising approach involves the use of aqueous solutions of analogues of glycine-betaine ionic liquids (AGB-ILs) for HMR extraction. rsc.orgresearchgate.net A study optimized the extraction parameters using a response surface methodology, achieving extraction yields of up to 9.46 wt% with aqueous solutions of AGB-ILs at 1.5 M and 25°C. rsc.orgresearchgate.netua.pt This method not only avoids volatile organic solvents but also presents the opportunity for integrated application. The resulting IL aqueous solutions enriched with HMR have shown promising antioxidant and anti-inflammatory potentials, suggesting they could be used directly in nutraceutical and cosmetic formulations without the need for a separate recovery step for the target compound. rsc.orgresearchgate.net This integrated "extraction-application" strategy represents a significant step towards more sustainable and economically viable production and use of HMR. rsc.orgresearchgate.net

Furthermore, the large-scale availability of HMR from sources like spruce knots makes it a readily available starting material for the synthesis of other valuable compounds. mdpi.comresearchgate.net For instance, it can be catalytically transformed into matairesinol (B191791) (MAT), another bioactive lignan. researchgate.net This highlights the potential of integrating HMR extraction with the production of a broader range of valuable chemicals, contributing to a more circular and sustainable bio-economy. doria.fiscispace.com

Chemoenzymatic Synthesis of Novel Derivatives

The unique chemical structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with potentially enhanced or new biological activities. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, has emerged as a powerful tool in this endeavor. unimi.it

Researchers have successfully employed enzymes, such as lipases, for the kinetic resolution of HMR derivatives, enabling the production of enantiomerically pure compounds. researchgate.netmdpi.com For example, Amano lipase (B570770) PS has been used for the kinetic resolution of 5-methoxyleoligin, a derivative synthesized from HMR, to obtain optically pure compounds for biological testing. researchgate.net This highlights the potential of enzymes to introduce chirality with high selectivity, a crucial aspect for the synthesis of bioactive molecules. enamine.net

Furthermore, the combination of enzymatic transformations with chemical modifications allows for the creation of a diverse range of HMR derivatives. For instance, the benzylic hydroxyl group of HMR can be targeted for modifications. In one approach, reactions in alcoholic basic solutions led to the diastereoselective formation of 7-alkoxy ethers. researchgate.net Another strategy involved the esterification of the 7'-hydroxy group to modulate the lipophilicity of the molecule while preserving its antioxidant guaiacyl moieties. acs.org These semisynthetic esters exhibited significant antioxidant properties. acs.org

The development of chemoenzymatic routes also extends to the synthesis of complex natural products starting from HMR. For example, a four-step semisynthetic method has been developed to prepare enantiomerically pure (-)-enterolactone, a mammalian lignan with significant biological activity, from HMR. researchgate.net This process involves a catalytic hydrogenolysis step to form matairesinol, followed by further chemical transformations. researchgate.net These examples underscore the power of chemoenzymatic synthesis to unlock the potential of this compound as a starting material for novel and valuable compounds. researchgate.netnih.gov

Advanced Mechanistic Investigations of Biological Activities

Recent research has delved deeper into the molecular mechanisms underlying the diverse biological activities of this compound and its metabolites, particularly its oncoprotective and anti-inflammatory effects. pharmacoeconomics.ru A chemoinformatic approach has been utilized to predict and analyze the pharmacological effects of HMR. pharmacoeconomics.ru

Anti-inflammatory and Oncoprotective Mechanisms:

Pharmacoinformatic modeling suggests that HMR exerts its anti-inflammatory effects by inhibiting key proteins such as 5-lipoxygenase, matrix metalloproteinase 2, and mitogen-activated kinase p38-alpha. pharmacoeconomics.ru It is also predicted to inhibit the leukotriene B4 receptor and the prostacyclin receptor. pharmacoeconomics.ru The oncoprotective actions of HMR are thought to be mediated through its antioxidant activity, which involves the inhibition of heme oxygenase-2, and by inhibiting cyclin-dependent kinases 3 and 4, the epidermal growth factor receptor, and the mTOR protein. pharmacoeconomics.ru By downregulating the expression of genes involved in proliferation and chronic inflammation, HMR can inhibit the growth of tumor cells. pharmacoeconomics.ru

Studies on human prostate cancer cells have shown that HMR, and to a greater extent its metabolite enterolactone (B190478), can suppress cell growth by inducing apoptosis (programmed cell death). nutraingredients.com The proposed mechanism involves an estrogen-like action and the modulation of the intracellular balance of pro- and anti-apoptotic proteins. nutraingredients.com

Antioxidant Activity:

The antioxidant properties of HMR have been a significant area of investigation. nih.gov The radical scavenging capacity of HMR has been demonstrated in various in vitro assays. rsc.org The presence of guaiacyl (3-methoxy-4-hydroxyphenyl) groups in the HMR structure is crucial for its antioxidant activity. rsc.org Mechanistic studies suggest that the antioxidant action of phenols like HMR can occur through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, leading to the formation of less reactive, resonance-stabilized radicals. mdpi.com

The table below summarizes some of the key biological targets and mechanisms of action of this compound.

| Biological Target/Pathway | Proposed Mechanism of Action | Reference |

| 5-lipoxygenase | Inhibition | pharmacoeconomics.ru |

| Matrix metalloproteinase 2 | Inhibition | pharmacoeconomics.ru |

| Mitogen-activated kinase p38-alpha | Inhibition | pharmacoeconomics.ru |

| Heme oxygenase-2 | Inhibition (Antioxidant effect) | pharmacoeconomics.ru |

| Cyclin-dependent kinases 3 and 4 | Inhibition | pharmacoeconomics.ru |

| Epidermal growth factor receptor | Inhibition | pharmacoeconomics.ru |

| mTOR protein | Inhibition | pharmacoeconomics.ru |

| Pro- and Anti-apoptotic proteins | Modulation of balance | nutraingredients.com |

| Free radicals | Scavenging via HAT/SET mechanisms | rsc.orgmdpi.com |

Applications as Chiral Building Blocks in Organic Synthesis

The inherent chirality and complex stereostructure of this compound make it a valuable and readily available chiral building block for organic synthesis. doria.fi This "chiral pool" approach utilizes the existing stereocenters of a natural product to create new, complex, and enantiomerically pure compounds. doria.fi

HMR's structure, featuring a lactone ring, phenolic groups, and multiple chiral centers, offers numerous possibilities for derivatization into chiral auxiliaries, ligands for asymmetric catalysis, and organocatalysts. doria.fi Researchers have successfully developed methods for the synthetic modification of HMR into chiral 1,4-diols with different lignan-derived backbones. thieme-connect.com These diols have been investigated as potential ligands in asymmetric catalytic reactions. doria.fi

The application of HMR as a starting material has been demonstrated in the total synthesis of other natural products. For instance, a total synthesis of (S)-(-)-hydroxymatairesinol itself has been achieved, showcasing the ability to construct this complex molecule with high enantiomeric excess. nih.govnih.gov Furthermore, HMR has been used in the synthesis of (R)-(-)-imperanene, another natural lignan. researchgate.net This was achieved by degrading HMR under strongly basic conditions to form an intermediate which was then further transformed. researchgate.net

The versatility of HMR as a chiral building block is further highlighted by its use in the preparation of a variety of 9-norlignans, a class of phenolic compounds with diverse biological activities. mdpi.com A semisynthetic route starting from HMR has been established to produce imperanene, vitrofolal, and noralashinol family norlignans. mdpi.com This strategy allows for the introduction of structural flexibility or rigidity to the basic skeleton, leading to a library of compounds for structure-activity relationship studies. mdpi.com

The table below provides examples of compounds synthesized using this compound as a chiral starting material.

| Synthesized Compound | Type of Compound | Reference |

| Chiral 1,4-diols | Chiral Ligands | doria.fithieme-connect.com |

| (R)-(-)-Imperanene | Natural Lignan | researchgate.net |

| 9-Norlignans (Imperanene, Vitrofolal, Noralashinol families) | Bioactive Phenolic Compounds | mdpi.com |

| (-)-Matairesinol | Bioactive Lignan | researchgate.net |

| (-)-Enterolactone | Mammalian Lignan | researchgate.netresearchgate.netcdnsciencepub.com |

| (-)-Enterodiol | Mammalian Lignan | researchgate.netresearchgate.net |

| (+)-Lariciresinol | Bioactive Lignan | researchgate.net |

| (+)-Cyclolariciresinol | Bioactive Lignan | researchgate.net |

Exploration of New Biological Targets and Pathways

While the anticancer and antioxidant properties of this compound are well-documented, ongoing research is focused on identifying new biological targets and pathways through which HMR and its derivatives exert their effects. researchgate.netresearchgate.net This exploration aims to broaden the therapeutic potential of this versatile lignan.

One area of investigation is the impact of HMR on hormone-dependent conditions. google.com HMR is metabolized in vivo to enterolactone, a mammalian lignan that has been linked to a reduced risk of hormone-related cancers. nutraingredients.comgoogle.com Studies have shown that both HMR and enterolactone possess mild estrogenic activity, which is likely mediated through estrogen receptor (ER)-dependent pathways. nih.gov This activity, although milder than that of estradiol, suggests a potential role for HMR in modulating hormone-related processes. nih.gov

Furthermore, research has pointed towards the potential of lignans (B1203133) to inhibit enzymes involved in hormone metabolism, such as 5α-reductase and aromatase. google.com Inhibition of 5α-reductase would reduce the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), a mechanism relevant to prostate health. google.com Aromatase inhibition could contribute to the reduction of estrogen-dependent diseases. google.com

Beyond cancer and hormonal pathways, the anti-inflammatory properties of HMR suggest its potential in managing chronic inflammatory conditions. pharmacoeconomics.ru Pharmacoinformatic modeling has indicated that the anti-inflammatory effects of HMR may contribute to an increased lifespan in animal models. pharmacoeconomics.ru Additionally, HMR has been observed to slow the progression of Parkinson's disease in rat models, opening up avenues for research into its neuroprotective effects. researchgate.net